({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE
Description
({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a combination of ethoxy, phenyl, tetrazole, benzyl, and methoxy groups
Properties
Molecular Formula |
C24H25N5O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]-N-[(2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C24H25N5O3/c1-3-31-23-15-18(16-25-17-19-9-7-8-12-21(19)30-2)13-14-22(23)32-24-26-27-28-29(24)20-10-5-4-6-11-20/h4-15,25H,3,16-17H2,1-2H3 |
InChI Key |
YMBUFFMCMZKZBR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2OC)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC=CC=C2OC)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Benzylation: The benzyl groups can be introduced through Friedel-Crafts alkylation or by using benzyl halides in the presence of a strong base.
Amine Formation: The final amine group can be introduced through reductive amination or by using amine protecting groups followed by deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and benzyl positions, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, converting them into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides, ketones, and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Introduction of halogens, nitro groups, and sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. The tetrazole ring, in particular, is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The benzyl and ethoxy groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE
- {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-ethoxybenzyl)amine
- {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-hydroxybenzyl)amine
Uniqueness
The uniqueness of ({3-ETHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(2-METHOXYPHENYL)METHYL]AMINE lies in its specific combination of functional groups, which provides a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
